4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-15-8-13-20(16(2)14-15)22-25-26-23(31-22)24-21(28)17-9-11-19(12-10-17)32(29,30)27(3)18-6-4-5-7-18/h8-14,18H,4-7H2,1-3H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZFBJCAYSXGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure with several functional groups that may contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 383.5 g/mol. Key structural components include:
- Cyclopentyl(methyl)sulfamoyl group
- 1,3,4-Oxadiazole ring
- Benzamide moiety
Antimicrobial Activity
Research indicates that compounds similar to 4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant antimicrobial properties. For instance, studies on related oxadiazole derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Activity
In vitro studies have demonstrated potential anticancer effects against various cancer cell lines. For example, derivatives containing the oxadiazole ring have been shown to possess cytotoxic effects against colon cancer cells . The specific mechanisms may involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound may also function as an enzyme inhibitor. Research on sulfamoyl-containing compounds suggests they can inhibit enzymes involved in critical metabolic processes. For example, some derivatives have displayed strong inhibitory activity against urease and acetylcholinesterase .
Case Study 1: Antimicrobial Efficacy
A study synthesized a series of oxadiazole derivatives and evaluated their antimicrobial efficacy. The most active compounds showed IC50 values indicating strong antibacterial properties against E. coli and S. aureus. This suggests that the structure of 4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide could be optimized for enhanced antimicrobial activity .
Case Study 2: Anticancer Screening
In a recent screening of oxadiazole derivatives against various cancer cell lines, compounds structurally related to 4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibited promising cytotoxicity against HCT116 colon cancer cells. The study reported significant inhibition of cell proliferation with potential mechanisms involving apoptosis .
Summary of Biological Activities
Q & A
Q. What are the key synthetic pathways for preparing 4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
The synthesis involves three critical steps:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Benzamide coupling : Reaction of the oxadiazole intermediate with benzoyl chloride derivatives in the presence of a base (e.g., triethylamine) .
- Sulfamoyl group introduction : Use of coupling agents like EDCI to link the cyclopentyl(methyl)sulfamoyl moiety to the benzamide core . Reaction optimization (temperature, solvent polarity, and pH) is essential to achieve >70% yield .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- NMR : ¹H and ¹³C NMR identify substituents (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, oxadiazole C=O at ~160 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~522.6 for C₂₇H₃₀N₄O₄S) .
- X-ray crystallography : Resolves 3D conformation, particularly the orientation of the sulfamoyl group relative to the oxadiazole ring .
Q. What preliminary biological screening approaches are recommended for this compound?
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Enzyme inhibition : Evaluate interactions with COX-2 or tyrosine kinases using fluorometric assays .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported bioactivity data for analogs of this compound?
- Molecular docking : Predict binding affinities to targets like EGFR or DNA gyrase. For example, the oxadiazole ring may form hydrogen bonds with catalytic residues, while the 2,4-dimethylphenyl group enhances hydrophobic interactions .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to explain discrepancies in IC₅₀ values across studies .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
Q. What strategies optimize reaction yields when scaling up synthesis for in vivo studies?
- Flow chemistry : Continuous reactors improve control over exothermic steps (e.g., cyclization) and reduce byproducts .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane aids in sulfamoyl coupling .
- Purification : Use of automated flash chromatography with gradients (e.g., hexane/EtOAc) ensures >95% purity for pharmacological assays .
Q. How does the 2,4-dimethylphenyl substituent influence the compound’s pharmacokinetic profile compared to other analogs?
- Metabolic stability : Methyl groups reduce CYP450-mediated oxidation, prolonging half-life (t₁/₂ > 6 hrs in liver microsomes) .
- LogP : The hydrophobic substituent increases logP (~3.5), enhancing membrane permeability but potentially reducing aqueous solubility .
- SAR studies : Replacement with halogenated phenyl groups (e.g., 4-Cl) alters target selectivity, as seen in analogs with improved antibacterial activity .
Q. What experimental designs address conflicting data on cytotoxicity between in vitro and in vivo models?
- Dose-response profiling : Test a wider concentration range (0.1–200 µM) to identify non-linear effects .
- Metabolite analysis : LC-MS/MS to detect active/inactive metabolites in plasma and tissues .
- 3D cell cultures : Spheroids or organoids better replicate in vivo tumor microenvironments than monolayer cells .
Methodological Notes
- Contradiction management : Cross-validate bioactivity using orthogonal assays (e.g., fluorescence-based ATP detection alongside MTT) to rule out false positives .
- Synthetic troubleshooting : If sulfamoyl coupling fails, pre-activate the sulfonamide with HOBt/DCC before EDCI addition .
- Data reproducibility : Standardize solvent removal (rotary evaporation under <40°C) to prevent oxadiazole ring degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
